molecular formula C7H4Cl2N2O3 B13698138 4-Chloro-N-hydroxy-2-nitrobenzimidoyl Chloride

4-Chloro-N-hydroxy-2-nitrobenzimidoyl Chloride

Cat. No.: B13698138
M. Wt: 235.02 g/mol
InChI Key: HTGNASXZAJFHHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-hydroxy-2-nitrobenzimidoyl Chloride typically involves the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by chlorination . The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Common solvents include ethanol or methanol.

    Reagents: Hydroxylamine hydrochloride, a base (such as sodium hydroxide), and a chlorinating agent (such as thionyl chloride).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch or continuous reactors: To ensure efficient mixing and reaction control.

    Purification steps: Including recrystallization or distillation to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-hydroxy-2-nitrobenzimidoyl Chloride undergoes various chemical reactions, including:

    Substitution reactions: Where the chlorine atom can be replaced by other nucleophiles.

    Reduction reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation reactions: The hydroxylamine group can be oxidized to a nitroso group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Reduction: The major product is 4-chloro-2-amino-N-hydroxybenzimidoyl chloride.

    Oxidation: The major product is 4-chloro-2-nitroso-N-hydroxybenzimidoyl chloride.

Scientific Research Applications

4-Chloro-N-hydroxy-2-nitrobenzimidoyl Chloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-hydroxy-2-nitrobenzimidoyl Chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitrobenzaldehyde: Similar structure but lacks the hydroxylamine group.

    4-Nitrobenzohydroximoyl Chloride: Similar structure but lacks the chlorine atom.

    4-Chloro-2-nitrobenzaldoxime: Similar structure but lacks the hydroxylamine group.

Uniqueness

4-Chloro-N-hydroxy-2-nitrobenzimidoyl Chloride is unique due to the presence of both a chlorine atom and a hydroxylamine group, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H4Cl2N2O3

Molecular Weight

235.02 g/mol

IUPAC Name

4-chloro-N-hydroxy-2-nitrobenzenecarboximidoyl chloride

InChI

InChI=1S/C7H4Cl2N2O3/c8-4-1-2-5(7(9)10-12)6(3-4)11(13)14/h1-3,12H

InChI Key

HTGNASXZAJFHHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=NO)Cl

Origin of Product

United States

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